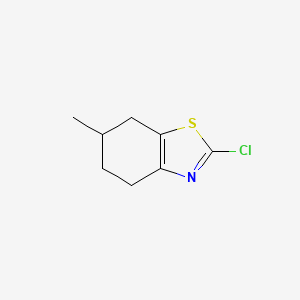

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Properties

1,6-naphthyridines exhibit promising anticancer activity. Recent synthetic developments have led to a wide range of functionalized 1,6-naphthyridines. Specifically, the correlation between the structure–activity relationship (SAR) and anticancer activity has been studied using various cancer cell lines. These compounds show potential as chemotherapeutic agents .

Anti-HIV Activity

Certain 1,6-naphthyridines, such as N-arylated/chromone/acid-appended derivatives, demonstrate anti-HIV properties. These compounds could be explored further for their potential in antiviral drug development .

Anti-Inflammatory and Analgesic Effects

Functionalized 1,6-naphthyridines have been investigated for their anti-inflammatory and analgesic properties. Compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promise in this regard .

Industrial Applications

Beyond their biological activities, 1,6-naphthyridines find use in industrial applications. These include diagnostics, treatment of human diseases, and photophysical applications. Their versatile properties make them valuable in various fields .

Anti-Corrosion Behavior

In a different context, 4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes have been explored as anti-corrosive agents for mild steel protection from acidic environments .

Sex Hormone Regulation

Specifically functionalized 1,6-naphthyridines, such as (phenoxy-aryl)urea appended derivatives, act as sex hormone regulatory agents .

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole may also interact with various biological targets.

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole may have similar effects.

Propriétés

IUPAC Name |

2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAGDCRNCPWTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234484 | |

| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

CAS RN |

1235439-67-4 | |

| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)

![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)

![6-amino-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6144287.png)

![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)

![tert-butyl 4-{[(oxolan-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B6144308.png)